2',4'-Dihydroxy-3',6'-dimethoxychalcone
Overview
Description
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium . It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .
Molecular Structure Analysis
The molecular formula of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is C17H16O5 . The SMILES string representation isCOc1cc(O)c(C(=O)\\C=C\\c2ccccc2O)c(OC)c1
. Physical And Chemical Properties Analysis
The molecular weight of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is 300.31 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are provided .Scientific Research Applications
Antibacterial and Antifungal Activity : 2',4'-Dihydroxy-3',6'-dimethoxychalcone, isolated from propolis in El Salvador, has shown significant antibacterial and antifungal activities (Popova et al., 2001).
Synthesis of Isoflavones : This compound is used in the synthesis of various isoflavones, which are organic compounds and biomolecules related to the flavonoid family (Horie et al., 1996).
Radical Scavenging Activity : The DPPH radical scavenging activity of 2',4'-Dihydroxy-3',6'-dimethoxychalcone has been evaluated, showing its potential in antioxidant applications (Nishida & Kawabata, 2006).
Anti-inflammatory Properties : In a study, derivatives of this chalcone isolated from Cyathostemma argenteum displayed significant anti-inflammatory activity (Somsrisa et al., 2013).
Antioxidative Activity : Chalcones including variants of 2',4'-Dihydroxy-3',6'-dimethoxychalcone, isolated from Coreopsis lanceolata flowers, showed in vitro antioxidative activities (Shang et al., 2013).
Neuroprotective Effects : A study on 2',3'-Dihydroxy-4',6'-dimethoxychalcone demonstrated its potential in protecting against glutamate neurotoxicity, suggesting applications in neurological disorders (Taguchi et al., 2020).
Cytotoxic Properties : Certain chalcones, including 2',4'-Dihydroxy-3',6'-dimethoxychalcone, isolated from plants like Syzygium samarangense, have been studied for their cytotoxic properties, indicating potential applications in cancer research (Amor et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWIRIMYNWIGQ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydroxy-3',6'-dimethoxychalcone |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.